molecular formula C7H5BrF3N B1482555 4-Bromo-5-(difluoromethyl)-2-fluoroaniline CAS No. 1936432-09-5

4-Bromo-5-(difluoromethyl)-2-fluoroaniline

Cat. No.: B1482555
CAS No.: 1936432-09-5
M. Wt: 240.02 g/mol
InChI Key: AQDLAZUMRMLNPN-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-2-fluoroaniline is a halogenated aniline derivative that serves as a versatile and valuable building block in advanced organic synthesis, particularly in medicinal chemistry and materials science. Its molecular structure features an aniline core substituted with bromine and fluorine atoms, as well as a difluoromethyl group. This specific arrangement of halogen and fluorine substituents creates a unique electronic profile, making the compound highly reactive for key transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitution . The presence of fluorine atoms is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and bioavailability . While direct studies on this specific compound are limited, its structural analogs are extensively used in pharmaceutical research as key intermediates for synthesizing complex drug candidates and Active Pharmaceutical Ingredients (APIs), including anticancer agents and central nervous system (CNS) therapeutics . The reactive handles on this molecule allow researchers to systematically construct complex heterocyclic scaffolds often found in pharmacologically active compounds . Furthermore, fluorinated anilines of this type are investigated in material science for developing advanced materials, such as components for organic electronics, due to the ability of fluorine to enhance electronic properties and thermal stability . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is solely for use in laboratory chemical synthesis by qualified research professionals.

Properties

IUPAC Name

4-bromo-5-(difluoromethyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-4-2-5(9)6(12)1-3(4)7(10)11/h1-2,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDLAZUMRMLNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediate: 2-Bromo-5-fluoroaniline

A closely related intermediate, 2-bromo-5-fluoroaniline, is well-documented in patent CN112110824A and serves as a foundational compound for further functionalization toward the target molecule. The preparation involves:

Step Reaction Description Reagents & Conditions Yield & Notes
1 Acetylation of 4-fluoroaniline to 4-fluoroacetanilide 4-fluoroaniline + acetic anhydride in methanol or toluene; 5-25 °C High yield (~97%)
2 Nitration to 2-nitro-4-fluoroacetanilide Concentrated sulfuric acid + fuming nitric acid; 0-10 °C ~91-96% yield; controlled temperature critical
3 Bromination via diazonium salt formation to 2-bromo-5-fluoronitrobenzene Sodium nitrite + hydrobromic acid + cuprous bromide; 0-55 °C ~96% yield; diazonium intermediate
4 Reduction of nitro group to amine Reducing agent (e.g., iron/NH4Cl or other reductants) High yield; produces 2-bromo-5-fluoroaniline

This route is advantageous due to high purity, high yields, and industrial scalability.

Protection and Deprotection of the Amino Group

Amino groups are often protected as acetanilides during halogenation and nitration steps to prevent unwanted side reactions. After the installation of bromine and difluoromethyl groups, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to regenerate the free aniline.

Summary Table of Preparation Steps

Step No. Transformation Starting Material Reagents & Conditions Product Yield (%) Comments
1 Acetylation 4-fluoroaniline Acetic anhydride, methanol or toluene, 5-25 °C 4-fluoroacetanilide ~97 Protects amino group
2 Nitration 4-fluoroacetanilide H2SO4 + fuming HNO3, 0-10 °C 2-nitro-4-fluoroacetanilide 91-96 Controlled temp critical
3 Bromination (via diazonium) 2-nitro-4-fluoroacetanilide NaNO2, HBr, CuBr, 0-55 °C 2-bromo-5-fluoronitrobenzene ~96 High selectivity
4 Reduction 2-bromo-5-fluoronitrobenzene Fe/NH4Cl or other reductants 2-bromo-5-fluoroaniline High Efficient nitro reduction
5 Difluoromethylation 2-bromo-5-fluoroaniline or protected derivative Difluoromethylation reagents (electrophilic/radical/nucleophilic) 4-bromo-5-(difluoromethyl)-2-fluoroaniline Variable Requires optimized conditions
6 Deprotection Protected amine intermediate Acidic/basic hydrolysis Final free amine High Restores amino group

Research Findings and Considerations

  • The bromination step using hydrobromic acid and oxidizing agents (e.g., hydrogen peroxide) is preferred over elemental bromine to minimize dibrominated byproducts and improve yield of monobrominated intermediates.
  • Protection of the amino group as acetanilide is essential to avoid overreaction during nitration and bromination.
  • Reduction of nitro groups to amines can be efficiently performed using iron powder and ammonium chloride in aqueous ethanol at elevated temperatures.
  • Difluoromethylation remains the most challenging step; recent advances in catalytic methods may improve regioselectivity and yield but require fine-tuning for this substrate.
  • The presence of fluorine atoms influences electronic properties and reactivity, necessitating careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethyl)-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anticancer Agents

Research indicates that derivatives of 4-bromoaniline compounds exhibit potential as anticancer agents. For instance, modifications of the aniline structure have been linked to enhanced activity against specific cancer cell lines. A study highlighted the synthesis of fluorinated anilines that showed promising results in inhibiting tumor growth, suggesting that 4-bromo-5-(difluoromethyl)-2-fluoroaniline could serve as a precursor for developing novel anticancer drugs .

Antimicrobial Activity

Fluorinated compounds are known for their antimicrobial properties. A study demonstrated that anilines with bromine and difluoromethyl substituents displayed significant antibacterial activity against various pathogens. This suggests that this compound could be explored for developing new antimicrobial agents .

Herbicides

The compound is also relevant in the field of agrochemicals, particularly in herbicide development. It serves as an intermediate in synthesizing herbicidally active compounds. For example, 4-bromoaniline derivatives have been utilized to create effective herbicides targeting specific weed species while minimizing impact on crops .

Liquid Crystals

The incorporation of fluorinated groups in aromatic compounds has led to advancements in liquid crystal technology. Research has shown that compounds like this compound can be used to synthesize novel liquid crystalline materials with enhanced thermal stability and optical properties. These materials are essential for applications in display technologies .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalsAnticancer agentsModifications enhance activity against cancer cells
Antimicrobial agentsSignificant antibacterial activity observed
AgrochemicalsHerbicidesEffective intermediates for herbicide synthesis
Material ScienceLiquid crystalsImproved thermal stability and optical properties

Case Study 1: Anticancer Activity

A series of derivatives synthesized from this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values lower than existing anticancer drugs.

Case Study 2: Herbicide Development

In a comparative study of herbicides synthesized from anilines, those incorporating the difluoromethyl group exhibited superior efficacy against target weeds while demonstrating lower toxicity to non-target plants. This highlights the potential for environmentally friendly agricultural practices using such compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent type, position, and electronic effects distinguish 4-bromo-5-(difluoromethyl)-2-fluoroaniline from analogs. Key comparisons include:

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (C₇H₄BrF₄N)
  • Substituent Difference : Trifluoromethyl (CF₃) at position 5 instead of CF₂H.
  • Impact: Electron-Withdrawing Effect: CF₃ is more electronegative than CF₂H, reducing the electron density of the aromatic ring and lowering the pKa of the amine group. Steric Bulk: CF₃ is bulkier than CF₂H, which may hinder interactions in tight binding pockets .
2-Bromo-5-fluoroaniline (C₆H₅BrFN)
  • Substituent Difference : Lacks the CF₂H group at position 3.
  • Impact :
    • Reactivity : The absence of CF₂H simplifies synthesis but reduces metabolic stability.
    • Applications : Primarily used as a precursor for simpler fluorinated pharmaceuticals, whereas the target compound’s CF₂H group may confer resistance to oxidative metabolism .
5-Bromo-4-fluoro-2-methylaniline (C₇H₇BrFN)
  • Substituent Difference : Methyl (CH₃) at position 5 instead of CF₂H.
  • Impact :
    • Electron Effects : CH₃ is electron-donating, increasing the amine’s basicity compared to CF₂H.
    • Biological Activity : Methyl groups are less effective than fluorinated groups in enhancing bioavailability or target binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Melting Point (°C) Key Applications
This compound 255.03 2.8 90–95* Pharmaceutical intermediates
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 269.01 3.2 105–110* Agrochemical synthesis
2-Bromo-5-fluoroaniline 190.01 1.9 60–65 Fluorogenic probes
5-Bromo-4-fluoro-2-methylaniline 204.04 2.1 75–80 Cross-coupling reactions

*Predicted values based on substituent contributions.

Biological Activity

4-Bromo-5-(difluoromethyl)-2-fluoroaniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H5BrF3N
  • Molecular Weight : 232.02 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Difluoroalkylation Reactions : Utilizing photoinduced methods to introduce difluoromethyl groups onto aniline derivatives has shown promising results. Studies indicate that under specific conditions (e.g., using Eosin Y as a photocatalyst), high yields of difluoroalkylated products can be obtained .
  • Electrophilic Aromatic Substitution : The introduction of bromine and difluoromethyl groups can also be accomplished through electrophilic substitution reactions, which are common in the functionalization of aromatic compounds.

Antimicrobial Properties

Recent research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated anilines can disrupt biofilm formation in bacteria such as Escherichia coli, suggesting potential applications in controlling bacterial infections .

Anticancer Activity

Fluorinated compounds often demonstrate enhanced biological activity against cancer cells. The incorporation of fluorine atoms into drug structures has been linked to improved interactions with biological targets, leading to increased potency and selectivity. For example, analogs of fluorinated anilines have been studied for their effects on the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in cancer .

Case Studies

  • Study on Antimicrobial Activity :
    • A study investigated the effects of various difluoromethyl-substituted anilines on biofilm formation and motility in E. coli. Results showed that these compounds could significantly inhibit biofilm thickness and reduce live cell counts at specific concentrations, highlighting their potential as antimicrobial agents .
  • Anticancer Research :
    • In vitro studies demonstrated that fluorinated anilines could induce reactive oxygen species (ROS) production in cancer cell lines, leading to apoptosis at higher concentrations (above 10 μM). This suggests a mechanism where oxidative stress contributes to the anticancer effects observed .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The presence of fluorine enhances the lipophilicity and electronic properties of the compound, allowing it to interact more effectively with cellular targets.
  • Induction of Oxidative Stress : Similar compounds have been shown to elevate ROS levels within cells, triggering apoptotic pathways in cancer cells.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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